N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide
Overview
Description
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C19H20N2O, and it has a molecular weight of 292.382 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide involves several steps. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the phenoxyacetamide group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in studies investigating biological processes and interactions.
Medicine: Research involving this compound explores its potential therapeutic properties and drug interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide: This compound has a similar indole structure but differs in the acetamide group.
[(1,2-dimethyl-1H-indol-5-yl)methyl]amine: This compound lacks the phenoxyacetamide group and has different chemical properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-10-16-11-15(8-9-18(16)21(14)2)12-20-19(22)13-23-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFLGYCXKAHFLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329006 | |
Record name | N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815474 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852137-61-2 | |
Record name | N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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